molecular formula C18H20N2OS B14745738 Phenothiazine, 1-(N,N-diethylglycyl)- CAS No. 641-33-8

Phenothiazine, 1-(N,N-diethylglycyl)-

Cat. No.: B14745738
CAS No.: 641-33-8
M. Wt: 312.4 g/mol
InChI Key: BPWOKDWTZDTHNX-UHFFFAOYSA-N
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Description

Phenothiazine, 1-(N,N-diethylglycyl)- is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur Phenothiazine derivatives are known for their diverse biological activities and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine, 1-(N,N-diethylglycyl)- typically involves the modification of the phenothiazine core. One common method is the N-substitution of phenothiazine with N,N-diethylglycine. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of phenothiazine, 1-(N,N-diethylglycyl)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 1-(N,N-diethylglycyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenothiazine structure.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenothiazine sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the phenothiazine core.

Scientific Research Applications

Phenothiazine, 1-(N,N-diethylglycyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenothiazine, 1-(N,N-diethylglycyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenothiazine, 1-(N,N-diethylglycyl)- can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic drug.

    Promethazine: Used as an antihistamine and antiemetic.

    Fluphenazine: Another antipsychotic with a different substitution pattern.

The uniqueness of phenothiazine, 1-(N,N-diethylglycyl)- lies in its specific substitution with N,N-diethylglycine, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.

Properties

IUPAC Name

2-(diethylamino)-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-3-19(4-2)13-18(21)20-14-9-5-7-11-16(14)22-17-12-8-6-10-15(17)20/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOKDWTZDTHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214304
Record name Phenothiazine, 1-(N,N-diethylglycyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672349
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

641-33-8
Record name 2-(Diethylamino)-1-(10H-phenothiazin-10-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenothiazine, 1-(N,N-diethylglycyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine, 1-(N,N-diethylglycyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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